molecular formula C23H19NO3 B3006244 (E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one CAS No. 478064-87-8

(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one

Cat. No. B3006244
CAS RN: 478064-87-8
M. Wt: 357.409
InChI Key: PQEKYPZFGGGWIB-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one, more commonly known as E-3-APPP, is an organic compound of the phenylpropene family. It is a white, crystalline solid that is soluble in water and alcohols. E-3-APPP has a wide range of applications in scientific research due to its ability to act as a ligand for certain enzymes. It is used in a variety of biochemical and physiological experiments and is an important tool for understanding the mechanisms of action of certain enzymes.

Scientific Research Applications

Antioxidant Activity

The antioxidant properties of chalcone derivatives, which include compounds structurally related to (E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one, have been a topic of interest. For instance, 2'-aminochalcone derivatives have demonstrated considerable antioxidant activity in vitro, highlighting their potential in combating oxidative stress-related diseases (Sulpizio et al., 2016).

Photophysical Properties

The study of chalcone derivatives' photophysical properties is crucial, especially in the context of solvent polarity effects. Investigations into various chalcone derivatives have shown significant solvatochromic effects on absorption and fluorescence spectra, indicating their potential in applications like molecular electronics or photodynamic therapy (Kumari et al., 2017).

Potential Antiviral Applications

In silico studies have explored the interactions of chalcone derivatives with protein targets in viruses like SARS-CoV-2. These studies suggest that certain chalcone compounds could inhibit the interaction of the virus with host cells, thereby offering a potential pathway for antiviral drug development (Almeida-Neto et al., 2020).

Enzyme Inhibition for Medical Applications

Some chalcone derivatives have been synthesized and found to be effective inhibitors of enzymes like carbonic anhydrase and cholinesterase. These properties make them interesting candidates for therapeutic applications in conditions like glaucoma or Alzheimer’s disease (Bayrak et al., 2017).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of chalcone derivatives are significant for applications in photonics and optoelectronics. Studies have demonstrated that these compounds exhibit promising linear and NLO properties, making them suitable for use in semiconductors and other electronic devices (Shkir et al., 2019).

Antitumor Activity

Chalcone derivatives have shown potential in cancer treatment due to their cytotoxic and antiproliferative activities. These compounds may induce cell cycle arrest and modulate gene expression in tumor cells, offering a pathway for developing new anticancer agents (Joseph & Ps, 2021).

properties

IUPAC Name

(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)18-11-13-20(14-12-18)27-19-7-3-2-4-8-19/h2-16,24H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEKYPZFGGGWIB-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)-2-propen-1-one

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